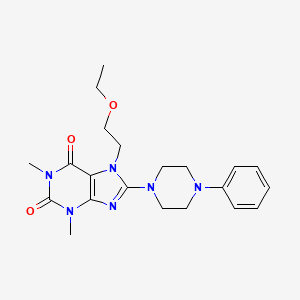

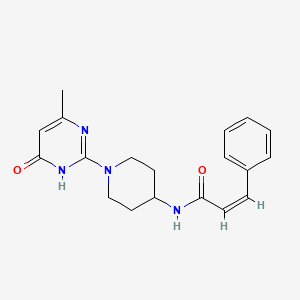

![molecular formula C19H24ClF2N5OS B2511452 N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1216788-34-9](/img/structure/B2511452.png)

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related pyrazole derivatives is well-documented in the literature. For instance, the synthesis of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides is achieved through hydrolytic cleavage or condensation reactions, as described in the first paper . Similarly, the second paper outlines the synthesis of various pyrazole derivatives through condensation and cyclocondensation reactions, starting from ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The second paper provides X-ray crystallographic data supporting the structure of a synthesized compound, which is a critical step in confirming the identity and purity of such compounds . Although the exact structure of "N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride" is not provided, the methodologies for structural analysis are applicable.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives is highlighted in the papers, where these compounds undergo further reactions to yield a variety of heterocyclic compounds . The first paper discusses the reaction of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides with thiols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . The second paper describes a series of cyclocondensation reactions leading to different heterocyclic systems . These reactions are indicative of the versatile chemistry of pyrazole derivatives, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are not directly discussed in the provided papers. However, the biological evaluation of similar compounds, such as the potent inhibitors of stearoyl-CoA desaturase-1, suggests that these properties are significant for their function . The optimization of structural motifs to improve biological activity, as seen in the third paper, implies that the physical and chemical properties of these compounds are carefully considered during the drug development process .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivative Development

Research has demonstrated the utility of similar compounds in the synthesis of various chemical derivatives with potential therapeutic applications. For instance, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines resulted in a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. These derivatives exhibited potent cytotoxic properties against murine leukemia, lung carcinoma, and human leukemia cell lines, suggesting the potential of related compounds in cancer research (Deady et al., 2003).

Antibacterial Applications

Novel analogs incorporating a 2-amino benzo[d]thiazolyl substituted pyrazol-5-one structure were synthesized and evaluated for their antibacterial activity. These compounds showed significant activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, indicating the potential of structurally related compounds in antimicrobial research (Palkar et al., 2017).

Anticancer Activity

The synthesis of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate derivatives has been outlined, leading to the development of compounds with significant effects on mouse tumor models and human cancer cell lines, such as colon and breast cancer. This highlights the potential role of related compounds in the development of new anticancer agents (Nassar et al., 2015).

Antipsychotic Agents

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds with structural similarities to the queried chemical, were evaluated for their potential antipsychotic properties. These studies revealed that certain derivatives reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, suggesting a novel pathway for antipsychotic drug action (Wise et al., 1987).

Antimicrobial and Antifungal Activity

Pyrazoline and pyrazole derivatives, synthesized from α,β-unsaturated ketones, have been tested for their antimicrobial and antifungal activities. These studies indicate that structurally related compounds could serve as potential leads in the development of new antimicrobial and antifungal agents (Hassan, 2013).

Eigenschaften

IUPAC Name |

N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F2N5OS.ClH/c1-5-25(6-2)7-8-26(18(27)15-9-12(3)24(4)23-15)19-22-17-14(21)10-13(20)11-16(17)28-19;/h9-11H,5-8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKFHNWNKLOGEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=NN(C(=C3)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClF2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

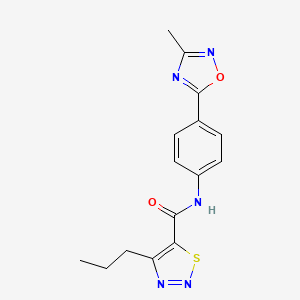

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2511376.png)

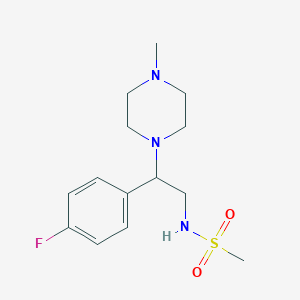

![3-isobutyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511377.png)

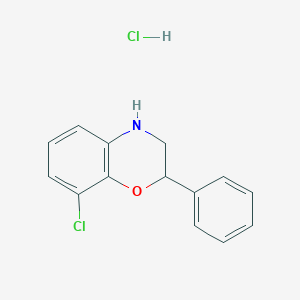

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2511381.png)

![3'-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2511382.png)

![8-(4-methoxyphenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2511387.png)

![4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2511391.png)